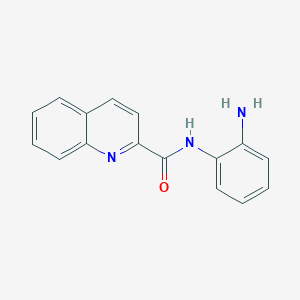

N-(2-aminophenyl)quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)quinoline-2-carboxamide typically involves the coupling of 2-aminophenyl and quinoline-2-carboxylic acid derivatives. One common method involves the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Metal Coordination and Complexation

The 2-aminophenyl group acts as a bidentate ligand, enabling coordination with transition metals. Studies on analogous compounds show:

-

Pd(II) complexes : Formed via interaction with palladium acetate, enhancing catalytic activity in cross-coupling reactions .

-

Cu(II) complexes : Exhibit enhanced antibacterial properties due to improved membrane permeability .

Key Data :

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Pd(II) | Quinoline N, Amide O | Catalytic C–H activation | |

| Cu(II) | Amino N, Amide O | Antibacterial agents |

Reduction of Nitro Derivatives

N-(2-nitrophenyl)quinoline-2-carboxamide (a precursor) undergoes nitro-to-amine reduction using:

Example :

| Substrate | Reducing Agent | Conditions | Yield |

|---|---|---|---|

| N-(2-nitrophenyl)quinoline-2-carboxamide | 80% Hydrazine hydrate, Pd/C | Reflux, 2 h | 92% |

Oxidation Reactions

The quinoline ring can undergo electrophilic substitution at the C8 position when treated with oxidizing agents (e.g., H₂O₂/AcOH), forming N-oxide derivatives .

Cyclization and Ring Expansion

Under acidic conditions, the compound participates in cyclocondensation reactions:

-

With α,β-unsaturated ketones , forming fused polycyclic structures .

-

In the presence of POCl₃ , yielding quinazoline derivatives via intramolecular cyclization .

Mechanistic Insight :

The amino group nucleophilically attacks adjacent electrophilic sites, facilitating ring closure .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

-

Antibacterial activity : Introduction of electron-withdrawing groups (e.g., –NO₂) enhances efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .

-

HDAC inhibition : Substitution at the carboxamide nitrogen improves binding affinity (IC₅₀ = 16.3 µmol/L for analogs) .

Comparative Data :

| Derivative | Biological Target | Activity (IC₅₀/ MIC) | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)quinoline-2-carboxamide | HDAC1 | 16.3 µmol/L | |

| N-(3-dimethylaminopropyl)quinoline-4-carboxamide | MRSA | 8 µg/mL |

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that N-(2-aminophenyl)quinoline-2-carboxamide exhibits significant antimicrobial activity. In studies involving various mycobacterial species, certain derivatives demonstrated higher efficacy against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Antiviral Applications

This compound has shown promise as an antiviral agent. Quinoline derivatives have been reported to be effective against various viral strains, including enteroviruses and human immunodeficiency virus . The mechanism often involves inhibition of viral replication processes.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have indicated that quinoline derivatives can inhibit the growth of cancer cell lines, including breast cancer and colon cancer cells . For example, specific analogs have exhibited cytotoxic effects on rhabdomyosarcoma cell lines, indicating potential for development as anticancer therapies .

Table 2: Anticancer Activity of Quinoline Derivatives

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antimycobacterial Screening : A series of substituted quinolines were synthesized and screened for activity against M. tuberculosis, revealing several compounds with superior efficacy compared to established antibiotics .

- Antiviral Efficacy : Research on quinoline derivatives has shown effectiveness against viral infections, leading to ongoing investigations into their use as broad-spectrum antiviral agents .

- Cytotoxicity Studies : In vitro studies on cancer cell lines have demonstrated that specific derivatives exhibit selective cytotoxicity, warranting further exploration for potential therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of N-(2-aminophenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-aminophenyl)-2-methylquinoline-4-carboxamide

- (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide

- Carboxamide appended quinoline moieties

Uniqueness

N-(2-aminophenyl)quinoline-2-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit protein kinases and induce apoptosis makes it a promising candidate for anticancer research .

Actividad Biológica

N-(2-aminophenyl)quinoline-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinoline ring structure attached to an amide group. This unique configuration contributes significantly to its biological activities, including enzyme inhibition and antimicrobial properties. The compound's ability to interact with various biological targets makes it a subject of interest in drug development.

The primary mechanism of action for this compound involves its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through chromatin remodeling. The compound specifically inhibits the interaction between HDACs and Myocyte Enhancer Factor-2 (MEF2), affecting several biochemical pathways, including:

- Gene Expression Regulation : Modulating the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

- Metabolic Pathways : Influencing tryptophan, vitamin B6, and purine metabolism pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 64 µg/mL |

| This compound | E. coli | 128 µg/mL |

| Ampicillin | S. aureus | 32 µg/mL |

| Gentamicin | E. coli | 64 µg/mL |

The compound demonstrated superior activity against S. aureus compared to standard antibiotics like ampicillin and gentamicin.

Antitubercular Activity

This compound has also been investigated for its antitubercular properties. In vitro studies showed that it exhibited higher activity against Mycobacterium tuberculosis compared to established drugs such as isoniazid and pyrazinamide, suggesting its potential as a novel therapeutic agent for tuberculosis treatment .

Case Studies

-

Anticancer Activity : A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties against various cancer cell lines, including MCF-7 (breast cancer). The most potent derivatives showed significant antiproliferative effects with IC50 values in the micromolar range .

Derivative Cell Line IC50 (µM) Compound 1 MCF-7 10 Compound 2 MCF-7 15 - Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, making it a candidate for further development as an anticancer drug .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound possess good bioavailability and distribution profiles. These characteristics are essential for ensuring effective therapeutic concentrations are reached in target tissues .

Propiedades

IUPAC Name |

N-(2-aminophenyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,17H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVBAFWDZDTIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.